Calceolarioside B
Overview
Description
Calceolarioside B is a flavonoid glycoside found in various plants, including Fraxinus sieboldiana Blume and Akebia quinata . It has been reported to possess anti-inflammatory, anti-tumor, and antiviral properties . The compound has gained attention for its potential therapeutic applications, particularly in the development of novel treatments for diseases such as COVID-19 .
Mechanism of Action
Target of Action
Calceolarioside B, a natural product isolated from Akebia quinata leaves , primarily targets rat lens aldose reductase (RLAR) and aromatase . RLAR is an enzyme that plays a crucial role in the polyol pathway, converting glucose to sorbitol. Aromatase is an enzyme that catalyzes the conversion of androgens to estrogens, playing a significant role in hormone regulation .
Mode of Action
This compound exhibits significant inhibitory activity against RLAR, with an IC50 value of 23.99 μM . This suggests that this compound binds to the active site of RLAR, preventing it from catalyzing its normal reaction. It also inhibits aromatase , which could potentially disrupt estrogen production and have implications for conditions where estrogen levels are a factor.
Biochemical Pathways
Its inhibition of rlar suggests it may impact the polyol pathway, which is involved in glucose metabolism . Its inhibition of aromatase suggests it may also affect steroid hormone biosynthesis .
Pharmacokinetics
A study on phillyrin, a similar compound, used this compound as an internal standard, suggesting that it may have similar adme properties
Result of Action
This compound’s inhibition of RLAR and aromatase could have several effects at the molecular and cellular level. By inhibiting RLAR, it could potentially affect glucose metabolism and the formation of sorbitol . Its inhibition of aromatase could disrupt the balance of androgens and estrogens, potentially affecting a variety of physiological processes .
Biochemical Analysis
Biochemical Properties
Calceolarioside B exhibits significant inhibitory activity against rat lens aldose reductase (RLAR), with an IC50 value of 23.99 μM . It also displays inhibitory effect on DPPH radical scavenging activity, with an IC50 value of 94.60 μM . These interactions suggest that this compound may play a role in antioxidant reactions.
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it exhibits significant inhibitory activity against rat lens aldose reductase (RLAR) . This suggests that this compound may influence cell function by interacting with specific enzymes and proteins within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calceolarioside B can be isolated from natural sources such as the leaves of Akebia quinata . The preparation method involves crushing the medicinal materials rich in this compound and adding boiling water for extraction . High-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS) is used for the rapid detection and characterization of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction and purification processes from natural sources can be scaled up for industrial applications. The use of advanced chromatographic techniques ensures the efficient isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
Calceolarioside B undergoes various chemical reactions, including oxidation, reduction, and substitution . It is a hydroxycinnamic acid derivative and can participate in reactions typical of phenolic compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of hydrogen peroxide or other oxidizing agents under controlled conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Calceolarioside B has a wide range of scientific research applications:
Comparison with Similar Compounds
Calceolarioside B is similar to other phenylethanoid glycosides such as acteoside and plantainoside A . These compounds share a common structural motif and exhibit similar biological activities. this compound is unique in its specific binding affinity and inhibitory activity against certain enzymes and viral proteins .
List of Similar Compounds
- Acteoside
- Plantainoside A
- Calceolarioside A
This compound stands out due to its potent antiviral and anti-inflammatory properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQVVDFNHDYNK-FOXCETOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70414938 | |
Record name | Calceolarioside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105471-98-5 | |
Record name | Calceolarioside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105471-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calceolarioside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calceolarioside B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While a definitive mechanism of action for Calceolarioside B remains to be fully elucidated, research suggests several key interactions:
- Inhibition of Protein Kinase C alpha (PKCα): this compound has demonstrated inhibitory activity against PKCα, a key enzyme involved in cell signaling and proliferation. This inhibitory effect was observed with an IC50 of 4.6 μM. []
- Activation of the Nrf2/ARE Pathway: this compound has been linked to the activation of the Nrf2/ARE pathway, a cellular defense mechanism against oxidative stress. This activation leads to the increased production of antioxidant enzymes like glutathione S-transferase (GST). []
- Inhibition of Aldose Reductase and AGE Formation: this compound exhibits inhibitory activity against rat lens aldose reductase (RLAR) and the formation of advanced glycation end products (AGEs), suggesting potential for managing diabetic complications. []
- Suppression of Activator Protein-1 (AP-1): Studies indicate that this compound can suppress AP-1 activity, potentially leading to the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophages. []
- Binding to HIV gp41: Research has shown moderate binding affinity of this compound to HIV gp41, a protein involved in viral entry, with an IC50 value of 0.1 mg/ml. []
ANone: The downstream effects of this compound's interactions are diverse and depend on the specific target and cellular context:
- Anti-inflammatory effects: Suppression of AP-1 and iNOS expression suggests potential anti-inflammatory activity. []
- Antioxidant effects: Activation of the Nrf2/ARE pathway and inhibition of AGE formation point to antioxidant properties. [, ]
- Potential Anti-cancer effects: Inhibition of PKCα might contribute to anti-proliferative effects against certain cancer cell lines, such as prostate cancer. []
- Potential for managing diabetic complications: RLAR and AGE inhibition highlights its potential in managing diabetic complications. []
ANone: The molecular formula of this compound is C29H36O15, and its molecular weight is 624.58 g/mol.
ANone: Key spectroscopic data includes:
ANone: While specific studies on material compatibility and stability are limited, the research indicates potential challenges:
ANone: Currently, there's no evidence to suggest that this compound exhibits catalytic properties. Its biological activities stem primarily from its interactions with specific enzymes and signaling pathways.
ANone: Yes, computational studies have been conducted, notably in the context of:
- Molecular Docking: Docking studies have explored the binding interactions of this compound with potential drug targets, such as HIV gp41 [] and hemagglutinin-esterase surface glycoprotein in human coronaviruses. []
- Pharmacophore Modeling: These models have been developed to identify key structural features of this compound responsible for its biological activity, aiding in the design of new analogs. []
ANone: Research on related phenylethanoid glycosides suggests that structural modifications can significantly influence activity:
- Number and Position of Phenolic Hydroxyls: The number and position of phenolic hydroxyl groups on the caffeoyl and phenylethyl moieties can impact antioxidant and enzyme inhibitory activities. [, ]
- Type and Linkage of Sugar Moieties: Modifications to the sugar moieties, such as the type of sugar and glycosidic linkage, can influence both the potency and selectivity of the compound. []
ANone: The provided research focuses primarily on the isolation, identification, and preliminary biological evaluation of this compound. More in-depth studies are needed to address questions related to SHE regulations, detailed pharmacokinetics and pharmacodynamics, comprehensive toxicity profiles, drug delivery strategies, and other aspects related to clinical development.
ANone: this compound, first isolated in the late 20th century, has gradually gained attention for its diverse biological activities. Key milestones include:
- Discovery of Biological Activities: Research demonstrating its inhibitory effects on PKCα, RLAR, and its potential antioxidant and anti-inflammatory properties has fueled further interest. [, , ]
- Computational Studies: The application of computational techniques like molecular docking and pharmacophore modeling has contributed to a deeper understanding of its potential interactions with biological targets. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.